molecular formula C13H18O2 B1583276 Amyl phenylacetate CAS No. 5137-52-0

Amyl phenylacetate

Cat. No.: B1583276
CAS No.: 5137-52-0
M. Wt: 206.28 g/mol
InChI Key: LRVLBFSVAFUOGO-UHFFFAOYSA-N
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Description

Amyl phenylacetate is an organic compound with the molecular formula C₁₃H₁₈O₂. It is an ester formed from the reaction between phenylacetic acid and pentanol. This compound is known for its pleasant, fruity aroma and is often used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amyl phenylacetate can be synthesized through the esterification of phenylacetic acid with pentanol. The reaction typically involves heating phenylacetic acid with pentanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

Phenylacetic acid+PentanolPentyl phenylacetate+Water\text{Phenylacetic acid} + \text{Pentanol} \rightarrow \text{this compound} + \text{Water} Phenylacetic acid+Pentanol→Pentyl phenylacetate+Water

Industrial Production Methods

In industrial settings, the production of pentyl phenylacetate may involve continuous esterification processes where phenylacetic acid and pentanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the ester from the water and any unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Amyl phenylacetate, like other esters, can undergo several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, pentyl phenylacetate can be hydrolyzed back into phenylacetic acid and pentanol.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Transesterification: this compound can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Another alcohol in the presence of an acid or base catalyst.

Major Products Formed

Scientific Research Applications

Amyl phenylacetate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on biological systems due to its aromatic properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

    Industry: Widely used in the fragrance and flavor industries for its pleasant aroma.

Mechanism of Action

The mechanism by which pentyl phenylacetate exerts its effects is primarily through its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In chemical reactions, the ester bond in pentyl phenylacetate can be cleaved under acidic or basic conditions, leading to the formation of phenylacetic acid and pentanol .

Comparison with Similar Compounds

Similar Compounds

    Ethyl phenylacetate: Another ester with a similar structure but with an ethyl group instead of a pentyl group.

    Methyl phenylacetate: Similar to pentyl phenylacetate but with a methyl group.

    Butyl phenylacetate: Similar ester with a butyl group.

Uniqueness

Amyl phenylacetate is unique due to its longer alkyl chain compared to ethyl or methyl phenylacetate, which can influence its physical properties such as boiling point and solubility. Its pleasant aroma also makes it particularly valuable in the fragrance and flavor industries .

Properties

IUPAC Name

pentyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-3-7-10-15-13(14)11-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVLBFSVAFUOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063714
Record name Benzeneacetic acid, pentyl ester
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

266.00 to 269.00 °C. @ 760.00 mm Hg
Record name Amyl phenylacetate
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CAS No.

5137-52-0
Record name Pentyl benzeneacetate
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Record name Pentyl phenylacetate
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Record name Amyl phenylacetate
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Record name Benzeneacetic acid, pentyl ester
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Record name Benzeneacetic acid, pentyl ester
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Record name Pentyl phenylacetate
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Record name PENTYL PHENYLACETATE
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Record name Amyl phenylacetate
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URL http://www.hmdb.ca/metabolites/HMDB0038605
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What do we know about the molecular structure of pentyl phenylacetate?

A1: While the provided research doesn't delve deep into spectroscopic characterization, it does mention key structural insights. For instance, one study investigated the electric dipole moment of pentyl phenylacetate alongside other esters like amyl cinnamate and geranyl formate. [] This suggests that its molecular structure, specifically the arrangement of atoms and their electronegativity, influences its overall polarity.

Q2: How does the structure of pentyl phenylacetate relate to its properties?

A2: Research indicates that the structure of pentyl phenylacetate, particularly the presence of the ester group and the length of the alkyl chain (pentyl), influences its dielectric properties. [] Specifically, the study highlights the role of "internal rotation and molecular configuration" in determining its overall dipole moment. This suggests that the flexibility of the molecule and the spatial arrangement of its components are crucial.

Q3: Has there been any research on the safety of pentyl phenylacetate?

A3: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on pentyl phenylacetate. [, ] While the abstracts provided don't detail the findings, the existence of these assessments underscores the importance of understanding the safety profile of this compound, especially given its use in consumer products.

Q4: Are there any known medicinal applications of compounds similar to pentyl phenylacetate?

A4: Interestingly, there's research on 3-pentyl phenylacetic acid, a structurally related compound. This research explores its potential therapeutic uses in various conditions, including blood disorders, nephropathy, inflammatory diseases, and oxidative stress-related disorders. [] While this doesn't directly translate to pentyl phenylacetate, it highlights the potential pharmacological relevance of molecules with similar structures.

Q5: What analytical techniques are used to study pentyl phenylacetate?

A5: One study employed dielectric measurements at different frequencies (1 MHz and 3.38 GHz) to investigate the behavior of pentyl phenylacetate. [] This method allowed researchers to determine its dipole moment and relaxation time, providing insights into its molecular dynamics and interactions with the surrounding environment.

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